REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5](Cl)=[O:6].[CH3:12][Mg]Cl>O1CCCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[CH3:1][C:2]1[CH:3]=[C:4]([C:5]([CH3:12])=[O:6])[CH:8]=[C:9]([CH3:11])[CH:10]=1 |f:3.4.5.6|
|
Name
|
crude Compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)Cl)C=C(C1)C
|
Name
|
|
Quantity
|
14.65 mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.41 mol
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 0° C.
|
Type
|
STIRRING
|
Details
|
with stirring under nitrogen
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by portionwise siphoning into a mixture of 3 l
|
Type
|
CONCENTRATION
|
Details
|
of concentrated (12M.) hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
precooled to 5° C
|
Type
|
WASH
|
Details
|
The reaction vessel is washed sequentially with 1 l
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with 1 l
|
Type
|
WASH
|
Details
|
The combined organic solution is washed with 2 l
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of saturated sodium chloride solution, dried over 2.0 kg
|
Type
|
FILTRATION
|
Details
|
of anhydrous sodium sulfate and filtered
|
Type
|
WASH
|
Details
|
The filter pad is washed three times with 500 ml
|
Type
|
ADDITION
|
Details
|
portions of tetrahydrofuran, the washings are added to the filtrate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated at reduced pressure and 45° C
|
Type
|
DISTILLATION
|
Details
|
distilled through a 15 cm
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC(=C1)C(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 896 g | |
YIELD: PERCENTYIELD | 98.74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5](Cl)=[O:6].[CH3:12][Mg]Cl>O1CCCC1.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.C/C(/[O-])=C/C(C)=O.[Fe+3]>[CH3:1][C:2]1[CH:3]=[C:4]([C:5]([CH3:12])=[O:6])[CH:8]=[C:9]([CH3:11])[CH:10]=1 |f:3.4.5.6|
|
Name
|
crude Compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(=O)Cl)C=C(C1)C
|
Name
|
|
Quantity
|
14.65 mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.41 mol
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed 0° C.
|
Type
|
STIRRING
|
Details
|
with stirring under nitrogen
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred at -10°-0° C. for 2 hours under nitrogen
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
|
Details
|
by portionwise siphoning into a mixture of 3 l
|
Type
|
CONCENTRATION
|
Details
|
of concentrated (12M.) hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
precooled to 5° C
|
Type
|
WASH
|
Details
|
The reaction vessel is washed sequentially with 1 l
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with 1 l
|
Type
|
WASH
|
Details
|
The combined organic solution is washed with 2 l
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of saturated sodium chloride solution, dried over 2.0 kg
|
Type
|
FILTRATION
|
Details
|
of anhydrous sodium sulfate and filtered
|
Type
|
WASH
|
Details
|
The filter pad is washed three times with 500 ml
|
Type
|
ADDITION
|
Details
|
portions of tetrahydrofuran, the washings are added to the filtrate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated at reduced pressure and 45° C
|
Type
|
DISTILLATION
|
Details
|
distilled through a 15 cm
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC(=C1)C(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 896 g | |
YIELD: PERCENTYIELD | 98.74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |